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Compound of Interest

Compound Name: IN-1130

Cat. No.: B8064691 Get Quote

IN-1130: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Executive Summary
IN-1130 is a potent and highly selective small molecule inhibitor of the transforming growth

factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).

By targeting ALK5, IN-1130 effectively disrupts the canonical TGF-β signaling pathway, which

is implicated in a wide array of cellular processes, including fibrosis and cancer progression.

This document provides an in-depth overview of the discovery, chemical properties, and

mechanism of action of IN-1130, supported by experimental data and protocols.

Discovery and Background
IN-1130 was identified as a novel inhibitor of ALK5 and has been instrumental in elucidating the

role of TGF-β signaling in various pathological conditions. Its discovery has paved the way for

investigating ALK5 as a therapeutic target for diseases such as renal fibrosis and metastatic

breast cancer.[1][2]

Chemical and Physical Properties
IN-1130 is a synthetic organic compound with the following characteristics:
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Property Value Reference

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-

quinoxalin-6-yl-1H-imidazol-2-

yl]methyl]benzamide

[3]

Molecular Formula C₂₅H₂₀N₆O [3]

Molecular Weight 420.5 g/mol [3]

CAS Number 868612-83-3 [3]

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C

(N2)CC3=CC=CC(=C3)C(=O)

N)C4=CC5=C(C=C4)N=C(C=

C5)N

[4]

Solubility

Soluble in DMSO (≥10 mg/ml);

Slightly soluble in Ethanol (0.1-

1 mg/ml)

[4]

Note: A detailed, publicly available synthesis protocol for IN-1130 has not been identified in the

reviewed literature.

Mechanism of Action
IN-1130 exerts its biological effects through the selective inhibition of ALK5 kinase activity.

The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor

(TGFβRII). This binding recruits and activates the type I receptor, ALK5, through

phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-

Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with

the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus,

where it regulates the transcription of target genes involved in cellular processes like apoptosis,

extracellular matrix production, and immune responses.[5][6]
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TGF-β Signaling Pathway and IN-1130's Point of Intervention.

Inhibitory Activity of IN-1130
IN-1130 demonstrates high selectivity for ALK5, as evidenced by its low nanomolar half-

maximal inhibitory concentration (IC₅₀).

Target IC₅₀ Reference

ALK5 (Smad3

phosphorylation)
5.3 nM [7]

ALK5 (casein phosphorylation) 36 nM [8][7]

p38α Mitogen-Activated

Protein Kinase (MAPK)
4.3 µM [8][7]

This significant difference in IC₅₀ values highlights the selectivity of IN-1130 for ALK5 over

other kinases like p38α MAPK.

Biological Effects and Preclinical Data
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IN-1130 has been shown to modulate key cellular processes that are downstream of TGF-β

signaling.

Inhibition of Smad Phosphorylation and Nuclear
Translocation
Treatment with IN-1130 leads to a dose-dependent inhibition of TGF-β-induced

phosphorylation of Smad2 and Smad3.[8][9] This subsequently prevents the nuclear

translocation of the Smad complex, thereby blocking the transcriptional regulation of TGF-β

target genes.[8]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)
IN-1130 has been observed to counteract the effects of EMT, a process crucial for cancer

metastasis. It restores the expression of the epithelial marker E-cadherin, which is often

downregulated by TGF-β.[7]

Modulation of Matrix Metalloproteinases (MMPs)
TGF-β can induce the expression of MMPs, enzymes that degrade the extracellular matrix and

facilitate cell invasion. IN-1130 has been shown to inhibit the TGF-β-induced expression of

MMPs.[7]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of IN-1130.
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Animal Model Disease
Dosing
Regimen

Key Findings Reference

Unilateral

Ureteral

Obstruction

(UUO) rats

Renal Fibrosis
10-20 mg/kg/day,

intraperitoneally

Reduced

interstitial

nephritis and

fibrosis;

decreased levels

of TGF-β1

mRNA, pSmad2,

and α-SMA.

[1]

MMTV/c-Neu

transgenic mice

Breast Cancer

Lung Metastasis

40 mg/kg, 3

times per week,

intraperitoneally

Inhibited breast

cancer

metastasis to the

lungs.

TGF-β1-induced

Peyronie's

disease in rats

Peyronie's

Disease
5 mg/kg per day

Decreased

tunica plaque

area and

reversed penile

curvature.

[4]

Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the activity

of IN-1130. Specific parameters may require optimization depending on the experimental

setup.

ALK5 Kinase Assay (In Vitro)
This assay measures the ability of IN-1130 to inhibit the phosphorylation of a substrate by

ALK5.
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Generalized workflow for an in vitro ALK5 kinase assay.
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Western Blot for Smad Phosphorylation
This method is used to assess the levels of phosphorylated Smad2/3 in cell lysates following

treatment with TGF-β and IN-1130.

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells

overnight, then pre-treat with various concentrations of IN-1130 for 1-2 hours. Stimulate cells

with TGF-β (e.g., 10 ng/mL) for a specified time (e.g., 1 hour).

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease

and phosphatase inhibitors.

Protein Quantification: Determine protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and

transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with

primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. Wash and

incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Cell Migration/Invasion Assay (Transwell Assay)
This assay evaluates the effect of IN-1130 on the migratory and invasive potential of cells.

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert

(typically with 8 µm pores) with a basement membrane extract (e.g., Matrigel). For migration

assays, no coating is needed.

Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber

of the Transwell insert.

Treatment: Add IN-1130 to the upper chamber with the cells.
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Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Incubation: Incubate for 16-48 hours to allow for cell migration/invasion.

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain

the migrated cells on the lower surface with crystal violet. Count the stained cells under a

microscope.

Conclusion
IN-1130 is a valuable research tool and a promising therapeutic candidate due to its potent and

selective inhibition of ALK5. Its ability to modulate the TGF-β signaling pathway has been

demonstrated in a variety of in vitro and in vivo models, highlighting its potential for the

treatment of fibrotic diseases and cancer. Further research and development are warranted to

fully explore the clinical utility of IN-1130 and other ALK5 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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